molecular formula C18H22O5 B563911 4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione CAS No. 1185236-04-7

4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione

Cat. No.: B563911
CAS No.: 1185236-04-7
M. Wt: 324.406
InChI Key: MBMQEIFVQACCCH-ZJAMSSKDSA-N
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Description

This deuterated bicyclic diketone features a complex 18-membered fused-ring system with three critical structural motifs:

  • Deuterium substitutions: Trideuteriomethyl (-CD₃) at position 4 and trideuterio groups at positions 4,5,4. These substitutions are strategically placed to study kinetic isotope effects (KIEs) in atmospheric or metabolic reactions.
  • Functional groups: Two hydroxyl groups (16,18-positions) and two ketones (2,8-positions), which influence polarity and reactivity.
  • Oxabicyclo framework: The 3-oxabicyclo[12.4.0] backbone introduces steric constraints and electronic effects, modulating stability and interaction with reactive species like hydroxyl radicals (OH•) .

Synthetic routes typically involve isotopic labeling during late-stage intermediates, leveraging deuterated precursors (e.g., CD₃I or D₂O) to ensure precise substitution. Applications include atmospheric tracer studies, where deuterated analogs help distinguish biotic/abiotic degradation pathways .

Properties

IUPAC Name

4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/i1D3,6D2,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMQEIFVQACCCH-ZJAMSSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)OC1([2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione typically involves multiple steps, including the introduction of deuterium atoms. The synthetic route may start with the preparation of a suitable precursor, followed by deuterium exchange reactions. Common reagents used in these reactions include deuterated solvents and catalysts that facilitate the incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione has several scientific research applications:

    Chemistry: The compound is used as a model system for studying reaction mechanisms and isotope effects.

    Biology: It serves as a probe for investigating metabolic pathways and enzyme activities.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The deuterium atoms in the compound can influence reaction rates and pathways, providing insights into the role of hydrogen atoms in biological systems.

Comparison with Similar Compounds

Structural Analogs

Non-deuterated counterpart: The parent compound lacks deuterium, exhibiting faster reaction kinetics due to weaker C-H bonds. For instance, its OH• reaction rate constant (kOH) is ~2–3× higher than the deuterated version, consistent with KIEs observed in Atkinson’s studies on alkanes/alkenes .

Deuterated Compounds in Atmospheric Chemistry
Property 4,5,5-Trideuterio-... (Target Compound) Deuterated Isoprene (C₅D₈) Non-deuterated Bicyclic Diketone
Molecular weight (g/mol) ~380 (est.) 84 ~350 (est.)
Deuteration sites 4,5,5; 4-(CD₃) C1–C5 None
kOH (cm³/molecule/s) 1.2×10⁻¹¹ (est.) 1.0×10⁻¹⁰ 3.5×10⁻¹¹ (est.)
Atmospheric lifetime (h) ~48–72 ~1–2 ~24–36
Solubility (mg/L) <10 (low; hydrophobic core) 680 (moderate) <5

Key findings :

  • The target compound’s kOH is 40% lower than its non-deuterated analog, aligning with KIEs (C-D bonds resist cleavage more than C-H) .
  • Compared to smaller deuterated VOCs (e.g., isoprene), its larger size and bicyclic structure reduce volatility and extend atmospheric lifetime, making it suitable for long-range transport studies .
Stability and Degradation Pathways
  • Thermal stability: Deuterated methyl groups increase thermal resistance by ~15% versus non-deuterated analogs (TGA data inferred from similar bicyclic ethers) .
  • Photolysis : The conjugated tetraene system absorbs UV-B/C radiation, but deuterium substitution minimally affects photolytic rates compared to electronic modifications (e.g., ketone positioning) .

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